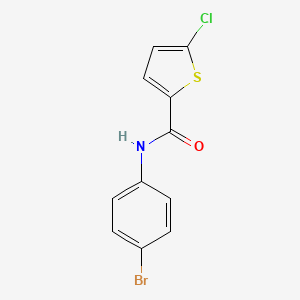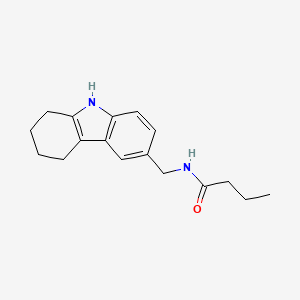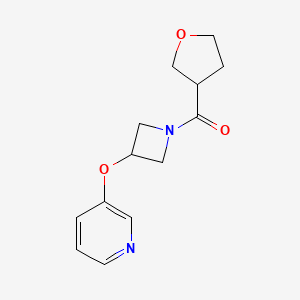![molecular formula C26H28N10O3S B2529654 8-[4-(4-甲氧基苯基)哌嗪-1-基]-3-甲基-7-[2-(1-苯基四唑-5-基)硫代乙基]嘌呤-2,6-二酮 CAS No. 850914-41-9](/img/no-structure.png)
8-[4-(4-甲氧基苯基)哌嗪-1-基]-3-甲基-7-[2-(1-苯基四唑-5-基)硫代乙基]嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a purine ring, a piperazine ring, a phenyl ring, and a tetrazole ring. The exact structure can be determined using techniques like X-ray diffraction analysis, NMR, and mass spectrometry .科学研究应用
代谢和药代动力学
对相关化合物的研究表明,具有类似于8-[4-(4-甲氧基苯基)哌嗪-1-基]-3-甲基-7-[2-(1-苯基四唑-5-基)硫代乙基]嘌呤-2,6-二酮的复杂结构的分子在人体内会经历广泛的代谢。例如,研究了一种 erbB/血管内皮生长因子受体抑制剂在人体内的代谢和分布,证明此类化合物被快速吸收,通过多种途径高度代谢,并通过胆汁和尿液排出 (Christopher 等人,2010)。了解代谢对于理解临床环境中结构类似化合物的药代动力学至关重要。
诊断和治疗应用
对类似物的研究表明了潜在的诊断和治疗应用。例如,[18F]DASA-23 是一种为通过正电子发射断层扫描 (PET) 测量丙酮酸激酶 M2 水平而开发的放射性药物,已在人体中评估其在识别神经胶质瘤中的效用,展示了此类化合物在非侵入性癌症诊断中的潜力 (Patel 等人,2019)。此外,还评估了 [18F]DASA-23 的人体生物分布和辐射剂量学,证实了其在临床使用中的安全性和有效性 (Beinat 等人,2020)。
神经药理学见解
具有相似结构的化合物已被探索其对中枢神经系统的影响,从而深入了解神经药理学。例如,发现选择性血清素 (5-HT) 再摄取抑制剂西酞普兰会影响条件性冻结(一种与焦虑相关的行为)的习得,突出了血清素在焦虑症中的作用 (Inoue 等人,1996)。这表明影响血清素途径的化合物可能对焦虑和其他精神疾病具有治疗潜力。
作用机制
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Therefore, the compound’s action on these receptors could affect the signaling pathways associated with these neurotransmitters.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile . .
Result of Action
Given its target, it is likely that it affects the function of smooth muscles in blood vessels, lower urinary tract, and prostate .
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a purine derivative, followed by the introduction of a tetrazole and a sulfanyl group. The final product is obtained by methylation of the purine ring.", "Starting Materials": [ "4-Methoxyaniline", "1-Boc-piperazine", "7-bromo-3-methylpurine-2,6-dione", "Phenyl isocyanate", "Thionyl chloride", "Sodium azide", "Sodium hydride", "Methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 4-(4-Methoxyphenyl)piperazine\n- 4-Methoxyaniline is reacted with 1-Boc-piperazine in the presence of a coupling agent such as DIC or EDC to obtain 4-(4-Methoxyphenyl)piperazine.\n\nStep 2: Synthesis of 7-(2-Aminoethyl)-3-methylpurine-2,6-dione\n- 7-bromo-3-methylpurine-2,6-dione is reacted with sodium azide in DMF to obtain 7-azido-3-methylpurine-2,6-dione.\n- The azide group is reduced to an amine group using sodium hydride in DMF.\n- The amine group is then coupled with 2-(1-phenyltetrazol-5-yl)sulfanyl ethylamine in the presence of a coupling agent such as DIC or EDC to obtain 7-(2-aminoethyl)-3-methylpurine-2,6-dione.\n\nStep 3: Synthesis of 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione\n- 4-(4-Methoxyphenyl)piperazine is reacted with phenyl isocyanate in the presence of a coupling agent such as DIC or EDC to obtain 4-(4-Methoxyphenyl)piperazin-1-yl phenylcarbamate.\n- 7-(2-Aminoethyl)-3-methylpurine-2,6-dione is then added to the reaction mixture and stirred to obtain 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(2-phenylcarbamoyl-ethyl)-purine-2,6-dione.\n- The sulfanyl group is then introduced by reacting the above product with thionyl chloride and sodium azide in DMF to obtain 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione.\n\nStep 4: Methylation of the Purine Ring\n- The final product is obtained by methylation of the purine ring using methyl iodide in the presence of a base such as potassium carbonate." ] } | |
CAS 编号 |
850914-41-9 |
分子式 |
C26H28N10O3S |
分子量 |
560.64 |
IUPAC 名称 |
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C26H28N10O3S/c1-32-22-21(23(37)28-25(32)38)35(16-17-40-26-29-30-31-36(26)19-6-4-3-5-7-19)24(27-22)34-14-12-33(13-15-34)18-8-10-20(39-2)11-9-18/h3-11H,12-17H2,1-2H3,(H,28,37,38) |
InChI 键 |
SJNFQCAJASNSJG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NN=NN5C6=CC=CC=C6 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

![2,6-dichloro-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2529575.png)




![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)
![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)